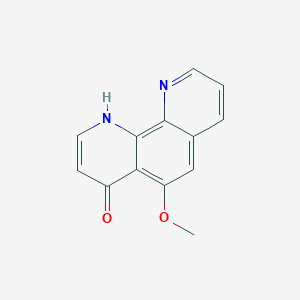
5-Methoxy-1,10-phenanthrolin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1,10-phenanthrolin-4(1h)-one: is a heterocyclic organic compound that belongs to the phenanthroline family. Phenanthrolines are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications. The methoxy group at the 5-position and the ketone group at the 4-position contribute to the unique chemical properties of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,10-phenanthrolin-4(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,10-phenanthroline and methoxy-substituted benzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the phenanthroline core structure.
Oxidation: The final step involves the oxidation of the phenanthroline core to introduce the ketone group at the 4-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1,10-phenanthrolin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
5-Methoxy-1,10-phenanthrolin-4(1h)-one has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes
Biology: The compound is investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1,10-phenanthrolin-4(1h)-one involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, including:
Metal Ion Chelation: The compound binds to metal ions, altering their availability and activity in biological systems.
Catalysis: The metal complexes can act as catalysts in chemical reactions, facilitating the conversion of substrates to products.
Fluorescence: The compound’s fluorescent properties enable it to be used as a probe for detecting metal ions and monitoring their distribution in biological systems.
Comparaison Avec Des Composés Similaires
5-Methoxy-1,10-phenanthrolin-4(1h)-one can be compared with other similar compounds, such as:
1,10-Phenanthroline: The parent compound without the methoxy and ketone groups. It is widely used as a ligand in coordination chemistry.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 4 and 7 positions. It has different chemical properties and applications compared to this compound.
5-Nitro-1,10-phenanthroline: A derivative with a nitro group at the 5-position. It is used in various chemical and biological applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to other phenanthroline derivatives.
Propriétés
Numéro CAS |
41148-76-9 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
5-methoxy-1H-1,10-phenanthrolin-4-one |
InChI |
InChI=1S/C13H10N2O2/c1-17-10-7-8-3-2-5-14-12(8)13-11(10)9(16)4-6-15-13/h2-7H,1H3,(H,15,16) |
Clé InChI |
GNAZSBYXAGVNNZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=O)C=CNC2=C3C(=C1)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
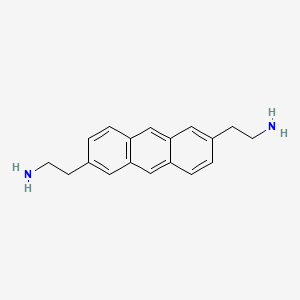
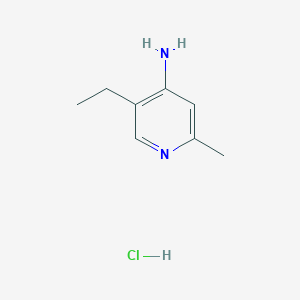
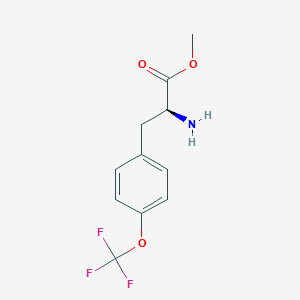
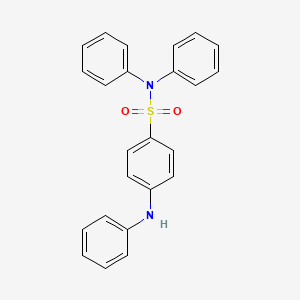
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)
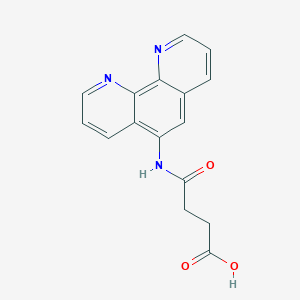



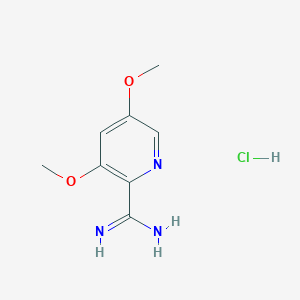


![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
